1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine
Description
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Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-2-16-29-21-12-14-22(15-13-21)30-26-24-9-4-3-8-23(24)25(27-28-26)20-11-10-18-6-5-7-19(18)17-20/h3-4,8-15,17H,2,5-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUGGJLYPXEFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 364.44 g/mol
The compound features a phthalazine core substituted with an indene moiety and a propoxyphenyl group, which contributes to its unique biological profile.
Research indicates that the compound exhibits activity as a modulator of peroxisome proliferator-activated receptors (PPARs) , which are critical in regulating lipid metabolism, glucose homeostasis, and inflammation. PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in these processes .
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that compounds similar to this compound can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress.
- Antioxidant Properties : The presence of the indene structure may enhance the antioxidant capacity of the compound, providing neuroprotective effects against oxidative damage.
- Potential Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Study 1: PPAR Modulation
In a study assessing the effects of various phthalazine derivatives on PPAR activity, it was found that certain modifications to the phthalazine core significantly enhanced PPARγ activation. The compound showed promise in promoting insulin sensitivity in preclinical models .
Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of related compounds demonstrated that they effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound could have similar effects and may be explored further for therapeutic applications in chronic inflammatory diseases .
Data Table
Scientific Research Applications
Anticancer Activity
Phthalazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancers.
| Study | Cancer Type | Effect |
|---|---|---|
| Sangshetti et al. (2019) | Breast Cancer | Inhibition of cell proliferation |
| Nagashyam & Madhukar (2014) | Colon Cancer | Induction of apoptosis |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Study | Pathogen | Effect |
|---|---|---|
| Pathan et al. (2020) | Staphylococcus aureus | Significant inhibition of growth |
| Arote et al. (2020) | Escherichia coli | Dose-dependent antimicrobial effect |
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases such as arthritis.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of phthalazine derivatives, including this compound, against multiple cancer cell lines. Results showed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
